molecular formula C6H8O4 B3056063 2-Propenoic acid, 2-(acetyloxy)-, methyl ester CAS No. 686-46-4

2-Propenoic acid, 2-(acetyloxy)-, methyl ester

Cat. No. B3056063
M. Wt: 144.12 g/mol
InChI Key: NGJIJGCJRNAGHK-UHFFFAOYSA-N
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Patent
US05973094

Procedure details

102.1 Grams(1 mole) of methyl pyruvate is dissolved in 204.2 g(2 moles) of acetic anhydride and 5.0 g(20 millimoles) of pyridinium p-toluenesulfonate is added thereto, followed by conducting a reaction at 100 to 110° C. for 7 hours with stirring and refluxing with stirring for 11 hours. After cooling, the reaction solution is poured into 5000 ml of water and the precipitated oily substance is extracted with ethyl ether. The extract layer is washed with water, dried over anhydrous magnesium sulfate, concentrated and distilled under reduced pressure to give 50.0 g of methyl 2-acetyloxyacrylate as colorless oil having bp. 65 to 68° C./11 mmHg.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
5000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[O:3].[C:8](OC(=O)C)(=[O:10])[CH3:9]>C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O>[C:8]([O:3][C:2](=[CH2:4])[C:1]([O:6][CH3:7])=[O:5])(=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
204.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
5000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction at 100 to 110° C. for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
STIRRING
Type
STIRRING
Details
with stirring for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the precipitated oily substance is extracted with ethyl ether
WASH
Type
WASH
Details
The extract layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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